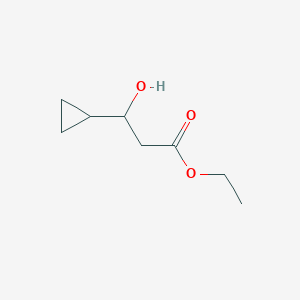

Ethyl 3-cyclopropyl-3-hydroxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3-cyclopropyl-3-hydroxypropanoate is 1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the third carbon of a 3-hydroxypropanoate ester.Physical And Chemical Properties Analysis

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a liquid at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not well documented in the available literature.科学的研究の応用

Enzymatic Hydrolysis and Ultrasound Application

Research demonstrates the use of ultrasound in the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, closely related to ethyl 3-cyclopropyl-3-hydroxypropanoate. This process, utilizing enzymes such as PCL, PLE, and CRL, benefits from ultrasound by reducing reaction time without significant impact on yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Synthesis Methods

A synthesis method for related compounds starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process includes preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005). Additionally, the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over tartaric acid modified Raney nickel achieves more than 98% optical purity of methyl 3-cyclopropyl-3-hydroxypropanoate (Nakagawa, Sugimura, & Tai, 1997).

Microbial Reduction

The microbial reduction process using strains of Geotrichum candidum and Aspergillus niger produces (R)and (S) enantiomers of closely related 3-hydroxybutanoate from ethyl 3-oxobutanoate, showcasing microbial application in compound synthesis (Bernardi, Cardillo, & Ghiringhelli, 1984).

Enantioselective Acylation

Candida antarctica lipases A and B have been employed in the enantioselective acylation of ethyl 3-heteroaryl-3-hydroxypropanoates. This method emphasizes the importance of lipase enantiopreference and substrate structure in the resolution of secondary alcohols (Brem et al., 2011).

Chemical Synthesis Applications

There are various methods for the chemical synthesis of related compounds, such as the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an intermediate for gemcitabine hydrochloride, highlighting the relevance of these compounds in pharmaceutical synthesis (Mukarram, Chavan, Khan, & Bandgar, 2011).

Renewable Acrylonitrile Production

Ethyl 3-hydroxypropanoate is a key compound in renewable acrylonitrile production, an eco-friendly approach to manufacturing plastics and fibers. This process uses a titanium dioxide solid acid catalyst and avoids hazardous by-products (Karp et al., 2017).

Safety and Hazards

Ethyl 3-cyclopropyl-3-hydroxypropanoate is associated with several hazard statements including H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

ethyl 3-cyclopropyl-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBHCDHXMXFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclopropyl-3-hydroxypropanoate | |

CAS RN |

72715-12-9 |

Source

|

| Record name | ethyl 3-cyclopropyl-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)

![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)

![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)

![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)

![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)